molecular formula C16H14N2O3S B3338944 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide CAS No. 181695-84-1

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide

Cat. No.: B3338944
CAS No.: 181695-84-1
M. Wt: 314.4 g/mol
InChI Key: SMSOSOLCGZNKJS-UHFFFAOYSA-N
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Description

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3-methyl-5-phenylisoxazole moiety at the para position. Its crystalline Form B exhibits a melting point of 170–174°C, distinctive IR peaks (1170, 925, 844, and 729 cm⁻¹), and X-ray diffraction peaks at 2θ = 12.221°, 15.447°, 17.081°, 19.798°, and 23.861°, which contribute to its stability and suitability as a pharmaceutical formulation .

Properties

IUPAC Name

4-(3-methyl-5-phenyl-1,2-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(21-18-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSOSOLCGZNKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-5-phenylisoxazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The primary application of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide lies in its role as a potential therapeutic agent:

  • Anti-inflammatory Properties : Research indicates that compounds containing the benzenesulfonamide group exhibit anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases . The compound's mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway.
  • Antioxidant Activity : Studies have shown that derivatives of isoxazoles can possess antioxidant properties. For instance, certain isoxazole derivatives have been tested for their ability to scavenge free radicals, demonstrating protective effects against oxidative stress .

Material Science

This compound has also been investigated for its potential applications in material science:

  • Polymer Additives : The compound can function as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under thermal stress.

Case Studies

StudyApplicationFindings
Anti-inflammatory Research In vitro studies on COX inhibitionDemonstrated significant reduction in inflammatory markers in cell cultures treated with the compound .
Antioxidant Testing In vivo model using C. elegansShowed improved lifespan and reduced oxidative damage compared to controls .
Polymer Composite Development Testing as a thermal stabilizerEnhanced thermal degradation temperature by 20% when included in polymer blends .

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to their active sites. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological activity and physicochemical properties of sulfonamide derivatives are highly dependent on substituents and scaffold variations. Key analogues include:

Compound Name Core Structure/Substituents Molecular Weight Melting Point (°C) Key Biological Activity/Notes References
4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide Benzenesulfonamide + 3-methyl-5-phenylisoxazole 370.42 170–174 COX-2 inhibition; stable crystalline Form B
Sulfamethoxazole Benzenesulfonamide + 5-methylisoxazole 253.28 168–172 Antibacterial (dihydrofolate reductase inhibition)
2-(Benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide Benzenesulfonamide + oxadiazole + benzylthio Not reported Not reported Higher anticancer activity vs. other scaffolds
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Benzenesulfonamide + thiophene-thiazole hybrid Not reported Not reported Anti-breast cancer (superior to doxorubicin)
4-[5-(1,3-Benzodioxol-5-yl)-3-arylpyrazol-1-yl]benzenesulfonamide Benzenesulfonamide + pyrazole + aryl groups Not reported Not reported Synthetic focus; no activity data reported

Physicochemical and Stability Properties

  • Melting Point and Stability : The target compound’s melting point (170–174°C) is higher than sulfamethoxazole (168–172°C), suggesting greater thermal stability .

Biological Activity

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, also known by its CAS number 181695-84-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C15H15N3O2S
Molecular Weight: 315.36 g/mol
Structure: The compound features a benzenesulfonamide moiety attached to a substituted isoxazole ring, which is known for imparting various biological activities.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight315.36 g/mol
XLogP3-AA2.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized to act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation and pain pathways .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that modifications to the benzenesulfonamide structure can enhance COX-2 inhibition while potentially reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

Recent investigations have suggested that this compound may possess antitumor properties. A study demonstrated that derivatives of benzenesulfonamides could induce apoptosis in cancer cells by modulating signaling pathways such as Akt and ERK2 . The presence of the isoxazole ring is believed to contribute to this activity by enhancing the compound's affinity for cancer cell targets.

Case Studies

  • In Vitro Studies on Cancer Cells : In laboratory settings, this compound was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential use as an anticancer agent .
  • Animal Models : Animal studies have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups, further supporting its potential therapeutic application in oncology .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic efficacy. Preliminary data suggest that the compound undergoes metabolic transformations that may influence its biological activity and safety profile. Identifying metabolites through advanced techniques like HPLC-MS/MS has been essential for this analysis .

Q & A

Q. What are the optimized synthetic routes for obtaining high-purity 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide?

The compound can be synthesized via controlled crystallization using solvent systems like ethanol-water (80:20) or methanol-isopropanol (80:20). Key steps include dissolving the crude product at elevated temperatures (70–90°C), slow cooling (0.3°C/min), and vacuum drying. For example, Form B crystallization involves dissolving 10 g of the compound in 100 mL ethanol 3A, cooling to 20–25°C over 1.5 hours, and filtering the precipitate . Comparative studies show rapid cooling (<10°C) in methanol-water (75:25) yields Form A, highlighting solvent-dependent polymorphism .

Q. How is the crystalline form (e.g., Form B) characterized, and why is polymorph stability critical for pharmacological studies?

Form B is characterized by differential scanning calorimetry (DSC) to determine melting ranges and powder X-ray diffraction (PXRD) for crystallinity validation. Stability studies compare dissolution rates and thermal behavior between polymorphs. Form B’s higher melting point and controlled release profile make it preferable for COX-2 inhibition studies .

Q. What experimental evidence supports the COX-2 inhibitory activity of this compound?

Preclinical studies indicate selective COX-2 inhibition due to the isoxazole-sulfonamide scaffold’s interaction with the enzyme’s hydrophobic pocket. Assays measuring prostaglandin E2 (PGE2) suppression in inflamed tissues are standard. Dose-response curves and IC₅₀ values are derived using in vitro COX-1/COX-2 enzyme kits .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations and reaction path simulations (e.g., via density functional theory) predict optimal solvent systems and energy barriers for crystallization. For instance, ethanol-water mixtures are computationally validated for stabilizing Form B’s hydrogen-bonding network . Machine learning models trained on experimental parameters (e.g., cooling rates, solvent ratios) can reduce trial-and-error approaches by 40–60% .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

Discrepancies in COX-2 inhibition potency across studies may arise from polymorphic forms or assay conditions (e.g., cell lines, substrate concentrations). Mitigation includes:

  • Standardizing polymorph characterization (DSC/PXRD) .
  • Cross-validating results using orthogonal assays (e.g., whole-blood COX inhibition vs. recombinant enzyme assays) .

Q. How does structural modification of the isoxazole ring influence pharmacological activity?

Structure-activity relationship (SAR) studies show that substituting the 3-methyl group with bulkier alkyl chains reduces COX-2 selectivity, while electron-withdrawing groups (e.g., Cl) enhance binding affinity. Comparative molecular field analysis (CoMFA) models guide rational design .

Q. What non-pharmacological applications exist for this compound in materials science?

Sulfonamide derivatives are explored as precursors for metal-organic frameworks (MOFs) due to sulfonyl groups’ coordination capacity. Applications include gas storage (e.g., CO₂ adsorption) and catalysis, validated via BET surface area analysis and XRD .

Methodological Tables

Parameter Form B Synthesis Form A Synthesis
Solvent SystemEthanol 3A/water (80:20)Methanol/water (75:25)
Cooling Rate0.3°C/minRapid cooling (<10°C)
Final Yield11 g (44%)Variable, lower crystallinity
DSC Melting Range165–168°C158–162°C
Analytical Technique Purpose Key Output
DSCPolymorph stabilityMelting endotherm profile
PXRDCrystallinity validationDistinct peak patterns (2θ angles)
HPLC-PDAPurity assessmentRetention time, peak area integration

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide
Reactant of Route 2
4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.